(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Description

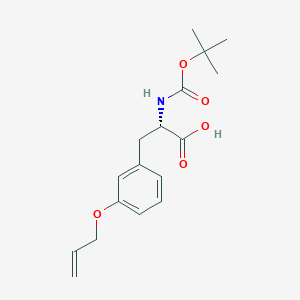

(S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid (CAS: 1175919-93-3) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a phenyl ring substituted with an allyloxy moiety at the 3-position. Its molecular formula is C₁₇H₂₃NO₅, with a molecular weight of 321.37 g/mol . The compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, anticancer agents, and peptide-based therapeutics. Its Boc group enhances stability during synthetic processes, while the allyloxy substituent introduces reactivity for further functionalization, such as cross-coupling or deprotection reactions .

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-prop-2-enoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO5/c1-5-9-22-13-8-6-7-12(10-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h5-8,10,14H,1,9,11H2,2-4H3,(H,18,21)(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEUDAJPBFQTRL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)OCC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592358 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175919-93-3 | |

| Record name | N-(tert-Butoxycarbonyl)-3-[(prop-2-en-1-yl)oxy]-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of peptide-based drugs and as a building block for more complex molecules. Its structural features allow it to serve as a versatile intermediate in the development of therapeutic agents.

Peptide Synthesis

One significant application of (S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid is in the synthesis of peptides that can act as enzyme inhibitors or receptor agonists. The presence of the allyloxy group enhances the lipophilicity and bioavailability of peptide derivatives, making them suitable candidates for drug development.

Bioconjugation Technologies

Bioconjugation involves the attachment of biomolecules to synthetic compounds to improve their efficacy and specificity. This compound plays a crucial role in this area due to its ability to form stable conjugates.

Case Studies

- Dual-drug Candidates for Type 2 Diabetes

-

Peptide Conjugates for Targeted Therapy

- A study demonstrated the successful conjugation of this compound with various peptides, resulting in enhanced specificity towards cancer cells. The conjugates exhibited improved therapeutic indices in vivo compared to their non-conjugated counterparts, highlighting their potential for targeted cancer therapies .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is acid-labile, enabling controlled deprotection for further functionalization.

Typical Conditions :

- Acid Treatment : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C.

- Reaction Time : 1–4 hours.

- Outcome : Generates the free amine, (S)-3-(3-(allyloxy)phenyl)-2-aminopropanoic acid, which can participate in peptide coupling or metal-catalyzed reactions.

Mechanism :

Applications :

Modification of the Allyloxy Group

The allyloxy group offers versatile reactivity for further derivatization:

a. Oxidation to Epoxide

- Reagents : m-CPBA (meta-chloroperbenzoic acid) in DCM.

- Conditions : 0°C to RT, 2–6 hours.

- Product : Epoxide derivatives, useful for crosslinking or as electrophiles in ring-opening reactions.

b. Cross-Metathesis

- Catalyst : Grubbs 2nd generation.

- Partners : Terminal alkenes (e.g., styrene derivatives).

- Application : Generates conjugated dienes for bioconjugation or polymer synthesis.

c. Thiol-Ene Click Chemistry

- Reagents : Thiols (e.g., cysteine residues) under UV light or radical initiators.

- Product : Thioether linkages, enabling site-specific protein or polymer modifications .

Peptide Coupling Reactions

The carboxylic acid moiety participates in standard amide bond formation:

Reagents :

- Activation : HOBt/DIC, EDCI, or DCC.

- Nucleophiles : Amines (e.g., resin-bound peptides in solid-phase synthesis).

Example Application :

- Synthesis of PROTACs (Proteolysis-Targeting Chimeras) by conjugating the compound to E3 ligase ligands .

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to similar compounds:

Stability Under Reaction Conditions

- Boc Group Stability : Stable in bases (pH < 10) but hydrolyzes under strong acids (e.g., HCl/dioxane).

- Allyloxy Group : Resists nucleophilic substitution but susceptible to ozonolysis or radical reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-3-(3-(Allyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid are best contextualized through comparison with analogous Boc-protected amino acid derivatives. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects on Reactivity :

- The allyloxy group in the target compound enables click chemistry (e.g., thiol-ene reactions) or deprotection to generate free hydroxyl groups . In contrast, the iodo substituent in facilitates cross-coupling reactions (e.g., with boronic acids) .

- The trifluoromethoxy group (1212864-57-7) enhances metabolic stability and bioavailability, making it preferable for CNS drug candidates .

Solubility and Lipophilicity :

- The carbamoyl group (943449-15-8) increases hydrophilicity, whereas the allyloxy and methoxy groups contribute to higher lipophilicity, affecting membrane permeability .

Synthetic Routes: The target compound is synthesized via CDI-mediated coupling in THF/DCM, yielding 69% after chromatography . Analogues like 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid () use TBDMS protection, requiring sequential deprotection steps .

Biological Activity :

- Derivatives with 4-methoxyphenyl groups (141895-35-4) show moderate anticancer activity, while allyloxy-substituted variants are explored for targeted kinase inhibition .

Safety Profiles :

- Most Boc-protected analogues share common hazards (e.g., H302: harmful if swallowed), but trifluoromethoxy derivatives may pose additional risks due to fluorine content .

Q & A

Q. What in vitro assays are suitable for evaluating target engagement?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.